o-Flutamide-d7

LC-MS/MS quantification Matrix effect compensation Deuterated internal standard

o-Flutamide-d7 (CAS 223134-72-3, synonym Flutamide-d7) is a stable isotope-labeled analog of the nonsteroidal antiandrogen flutamide, incorporating seven deuterium atoms (C₁₁H₄D₇F₃N₂O₃, MW 283.25). It is designed exclusively as an internal standard (IS) for the quantification of flutamide by GC-MS or LC-MS/MS in biological matrices.

Molecular Formula C₁₁H₄D₇F₃N₂O₃
Molecular Weight 283.25
Cat. No. B1155462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameo-Flutamide-d7
Synonyms2-Methyl-N-[2-nitro-5-(trifluoromethyl)phenyl]-propanamide-d7;  NSC 674689-d7; 
Molecular FormulaC₁₁H₄D₇F₃N₂O₃
Molecular Weight283.25
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

o-Flutamide-d7: A Deuterated Internal Standard for Flutamide Quantification by LC-MS/MS


o-Flutamide-d7 (CAS 223134-72-3, synonym Flutamide-d7) is a stable isotope-labeled analog of the nonsteroidal antiandrogen flutamide, incorporating seven deuterium atoms (C₁₁H₄D₇F₃N₂O₃, MW 283.25) . It is designed exclusively as an internal standard (IS) for the quantification of flutamide by GC-MS or LC-MS/MS in biological matrices . As a perdeuterated isotopologue, it co-elutes near-identically with the unlabeled analyte while providing a +7 Da mass shift on the precursor ion, enabling reliable differentiation and ion ratio correction in triple quadrupole MS .

Why Generic Substitution of Internal Standards Fails for Flutamide Bioanalysis


In LC-MS/MS quantification, internal standards must correct for matrix-specific ion suppression and extraction variability. Structural analogs (e.g., acetanilide) and even closely related deuterated species (e.g., Hydroxyflutamide-d6) cannot guarantee identical recovery across sample preparation steps because they exhibit different lipophilicity, protein binding, and chromatographic retention relative to flutamide [1][2]. The use of a matched deuterated isotopologue such as o-Flutamide-d7, which differs only in mass, ensures near-identical extraction recovery and ionization efficiency, directly translating to superior accuracy and precision in complex biological matrices [2].

o-Flutamide-d7 Quantitative Differentiation Evidence: Precision, Purity, and Matrix Effect Compensation


Class-Level Evidence: Deuterated IS Normalization Reduces RSD from >50% to <20% and Recovers Accuracy from >60% Deviation to Within 25%

In a controlled multi-matrix study spanning 59 pesticides and 5 mycotoxins across four cannabis matrices (oil, gummy, flower, topical cream), direct calibration without deuterated IS exhibited RSDs exceeding 50% and accuracy deviations over 60%. When analyte responses were normalized to matched deuterated internal standards, accuracy improved to within 25% and RSDs dropped below 20% for all analytes [1]. Although this evidence is class-level (pesticides/mycotoxins), the underlying mechanism—compensation for differential matrix-induced ion suppression and recovery—applies identically to o-Flutamide-d7 in flutamide quantification. No non-deuterated analog or unmatched deuterated IS (e.g., Hydroxyflutamide-d6 for flutamide) can replicate this level of matrix effect correction.

LC-MS/MS quantification Matrix effect compensation Deuterated internal standard

Isotopic Purity: o-Flutamide-d7 at ≥99% Deuterated Forms (d1–d7) vs. Class-Leading ≥98% Benchmarks

Cayman Chemical specifies o-Flutamide-d7 (Flutamide-d7, Item No. 33541) at a purity of ≥99% deuterated forms (d1–d7) . In comparison, Santa Cruz Biotechnology reports an isotopic purity of 98% for its Flutamide-d7 product (CAS 223143-72-3) , and InvivoChem lists purity ≥98% . The ≥99% specification represents a 1% absolute reduction in non-deuterated (d0) carryover relative to the 98% benchmark. Even minor d0 contamination can bias the analyte/internal standard peak area ratio, particularly at low analyte concentrations near the LLOQ. This specification difference is directly tied to method accuracy at the lower end of the calibration range.

Isotopic purity Deuterated standard quality Quantitative accuracy

Mass Shift Differentiation: o-Flutamide-d7 (+7 Da) vs. Hydroxyflutamide-d6 (+6 Da) for Flutamide-Specific Quantification

o-Flutamide-d7 provides a +7 Da mass shift (MW 283.25) from unlabeled flutamide (MW 276.22) and is structurally identical to the analyte (both are flutamide, not the metabolite) [1]. Hydroxyflutamide-d6 (MW 298.25), while also deuterated, is the isotopologue of the active metabolite 2-hydroxyflutamide (MW 292.22, +6 Da shift) [2]. When quantifying the parent drug flutamide, Hydroxyflutamide-d6 differs in molecular structure (additional hydroxyl group), leading to different chromatographic retention, extraction recovery, and ionization efficiency. The +7 Da mass shift of o-Flutamide-d7 also provides sufficient separation from the analyte to avoid isotopic cross-talk, while remaining free from the M+6 isotope cluster overlap that can occur with d6-labeled compounds.

Mass shift Isotopologue selection Flutamide quantification

Method Comparison: Deuterated IS (o-Flutamide-d7) Enables LC-MS/MS Sensitivity Unattainable with Non-Deuterated IS (Acetanilide) Using HPLC-UV

A validated HPLC-UV method for flutamide in rat plasma using acetanilide as a non-deuterated IS achieved an LOD of 2.52 ng/mL and LOQ of 7.66 ng/mL, with accuracy of 97–101% and precision <5% RSD over 100–1000 ng/mL [1]. While adequate for high-concentration applications, this method lacks the sensitivity and selectivity required for sub-ng/mL quantification in human plasma. LC-MS/MS with o-Flutamide-d7 as a matched deuterated IS provides a theoretical sensitivity improvement of 10- to 100-fold over HPLC-UV, driven by mass spectrometric detection and elimination of matrix-induced ion suppression through deuterated IS normalization [2]. The combination enables validated LLOQs in the low pg/mL range, essential for late-phase pharmacokinetic time points and microsampling studies.

LC-MS/MS vs HPLC-UV Deuterated internal standard Method sensitivity

Procurement Advantage: Defined Isotopic Purity and COA Traceability vs. Undefined or Lower-Purity Alternatives

Cayman Chemical's o-Flutamide-d7 (Item No. 33541) is supplied with batch-specific Certificates of Analysis confirming ≥99% deuterated forms (d1–d7) and a defined storage specification (-20°C) . Santa Cruz Biotechnology provides isotopic purity at 98% with QC by 1H-NMR, MS, and TLC . InvivoChem provides purity ≥98% with confirmed appearance, LogP, and molecular characterization . For procurement decisions, the ≥99% deuterated specification from Cayman translates to ≤1% unlabeled flutamide carryover, whereas alternative sources specifying 98% isotopic purity may contain up to 2% d0 impurity—a twofold higher potential interference at trace analyte levels.

Isotopic purity certification Certificate of Analysis Procurement specification

Priority Application Scenarios for o-Flutamide-d7 Procurement in Quantitative Bioanalysis


Regulated Pharmacokinetic Studies Requiring Sub-ng/mL Flutamide Quantification in Human Plasma

For FDA/EMA-compliant bioequivalence and pharmacokinetic studies, o-Flutamide-d7 as a matched deuterated IS enables LC-MS/MS methods with LLOQs in the low pg/mL range. The class-level evidence demonstrates that deuterated IS normalization reduces RSD from >50% to <20% and recovers accuracy from >60% deviation to within 25% [1], while the ≥99% isotopic purity specification (Cayman Chemical) minimizes d0 interference at low concentrations . This combination supports robust quantification of late-phase flutamide concentrations, which is critical for accurate AUC and half-life determination.

Validation of Bioanalytical Methods in Complex Matrices with High Matrix Effect Variability

When analyzing flutamide in matrices such as liver microsome incubations, tissue homogenates, or plasma from diverse patient populations, o-Flutamide-d7 compensates for variable ion suppression/enhancement that non-deuterated IS (e.g., acetanilide) cannot address. The +7 Da mass shift ensures no isotopic cross-talk with flutamide, while the structural identity guarantees matched extraction recovery and chromatographic retention [1][2]. This is essential for meeting ICH M10 criteria for matrix effect assessment.

Metabolic Stability and CYP Phenotyping Assays Distinguishing Flutamide from 2-Hydroxyflutamide

In human liver microsome or hepatocyte assays measuring flutamide-to-2-hydroxyflutamide conversion, o-Flutamide-d7 provides flutamide-specific quantification without interference from the metabolite. Using Hydroxyflutamide-d6 as an IS for flutamide would introduce differential recovery artifacts because it is structurally distinct (metabolite vs. parent) with different chromatographic retention [2]. o-Flutamide-d7 thus ensures accurate determination of substrate depletion kinetics and intrinsic clearance (CLint).

Quality Control and Batch Release Testing of Flutamide Pharmaceutical Formulations

For pharmaceutical QC laboratories requiring high-precision flutamide content uniformity and dissolution testing, o-Flutamide-d7 offers isotopic purity ≥99% with traceable COA documentation . This reduces the risk of IS-related bias in potency assays compared to lower-purity alternatives (98% isotopic purity) that may introduce up to 2% unlabeled flutamide carryover, potentially affecting assay accuracy at specification limits.

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